(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
(R)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound's structure features a tetrahydronaphthalene backbone with an amine group at the first position, which is crucial for its biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of related tetrahydronaphthalen-1-amine derivatives has been reported in several studies. For instance, a stereoselective process for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was developed on a multikilogram scale, involving the synthesis of sulfinyl imine and its reduction to produce the chiral amine center with high stereochemical purity . Another study reported the synthesis of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for thiazolidinones and benzothiazepinones, highlighting the compound's versatility in forming heterocyclic structures .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalen-1-amine derivatives has been characterized using various techniques such as GC-MS, NMR, and X-ray diffraction studies. The atropisomerism phenomenon, a type of stereoisomerism, was observed in several thiazolidin-4-ones derived from tetrahydronaphthalen-1-amine, with variable stability between isomers . This structural analysis is crucial for understanding the compound's reactivity and potential biological interactions.
Chemical Reactions Analysis
Tetrahydronaphthalen-1-amine derivatives undergo a range of chemical reactions, including hydroboration-amination sequences, which are key steps in the synthesis of inhibitors for beta-amyloid aggregation . The compound's amine group is reactive and can be transformed into various functional groups, enabling the synthesis of diverse biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalen-1-amine derivatives are influenced by their chiral centers and substituents. These properties are essential for the compound's application in medicinal chemistry and material science. For example, the homochiral phenolic crown ether derived from tetrahydronaphthalen-1,2-diol exhibits temperature-dependent enantioselectivity in complexation with neutral amines, which is significant for chiral recognition and separation processes .
Scientific Research Applications
Synthesis of Bioactive Compounds
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives are crucial synthetic intermediates for bioactive compounds. They are used in acylation reactions with various agents such as acetic anhydride and benzoyl chloride, followed by oxidation to produce aminonaphthyl ketones. These ketones are then reduced to afford aminonaphthyl alcohols, mainly in cis-form, a process confirmed by nuclear Overhauser effect obtained by 2D1H NMR (Men Wei-dong, 2013).
Large-Scale Stereoselective Synthesis
A large-scale, stereoselective process has been developed for synthesizing derivatives of (R)-1,2,3,4-tetrahydronaphthalen-1-amine, specifically for hydrochloride 1. This process involves the synthesis of sulfinyl imine from tetralone and tert-butylsulfinamide and its reduction to produce the (1R)-amine center. The process has been scaled up to multikilogram scale, yielding the product with high chemical and stereochemical purity (Z. Han et al., 2007).
Synthesis of Dopaminergic Compounds
An alternative and straightforward synthesis method for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid has been developed. The process involves steps like bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding biologically active compounds (Necla Öztaşkın et al., 2011).
Pharmacological Applications
Several 2-amino-1,2,3,4-tetrahydronaphthalene compounds have been synthesized for screening dopaminergic activity. These compounds, bearing various substituents, were found to exhibit dopaminergic activity, suggesting their potential in developing dopaminergic agonists (J. Mcdermed et al., 1975).
Atropisomeric Relationships in Synthesis
The compound has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones. This process revealed the atropisomerism phenomenon in several thiazolidin-4-ones, with thermodynamic and quantum chemical calculations providing insights into the stability and energy differences between isomers (Bruna B. Drawanz et al., 2017).
properties
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGPXSSNPTNMA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335739 | |
Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
23357-46-2 | |
Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23357-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminotetralin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023357462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOTETRALIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59J0838WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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